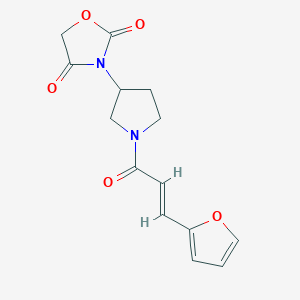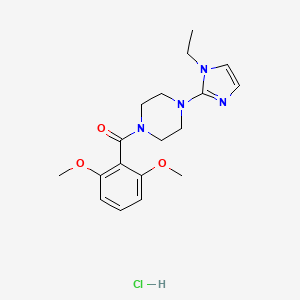![molecular formula C15H17N5 B2588451 5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine CAS No. 1097036-91-3](/img/structure/B2588451.png)
5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as pyrrolopyrazines . These compounds contain a pyrrole ring and a pyrazine ring .
Synthesis Analysis
The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . For instance, the synthesis of new pyrazolo derivatives involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4-dinitrophenyl hydrazine .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The molecular weight is 267.33 and the molecular formula is C15H17N5 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .
Applications De Recherche Scientifique
Synthesis and Reactivity
The compound 5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine is a part of a class of compounds with notable applications in synthetic chemistry. A study by Kurihara et al. (1983) explores the synthesis and reactions of related pyrrolo[1,2-a]pyrimidine derivatives, highlighting the versatility of these compounds in generating diverse structures through reactions with diazomethane, leading to cyclopropa[e]pyrrolo[1,2-a]pyrimidine derivatives and further transformation into pyrrol-2-yl-pyrroles. These reactions underscore the potential of pyrrolo[2,3-d]pyrimidin-4-imines in synthetic organic chemistry, serving as precursors for a wide range of heterocyclic compounds (Kurihara, Nasu, & Adachi, 1983).
Catalytic Applications
Another research avenue is the exploration of catalytic systems involving pyrrolo[2,3-d]pyrimidine derivatives. Khashi, Davoodnia, and Chamani (2014) demonstrated the efficiency of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst in the synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, illustrating the compound's role in facilitating nucleophilic aromatic substitution reactions. This study signifies the importance of pyrrolo[2,3-d]pyrimidin-4-imines in developing new catalytic methodologies for synthesizing compounds with potential biological activity (Khashi, Davoodnia, & Chamani, 2014).
Antioxidant Activity
Research on 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives by Zaki et al. (2017) indicates the potential for incorporating pyrrolo[2,3-d]pyrimidin-4-imine structures into compounds with significant antioxidant activities. The study showcases the synthesis of these derivatives and their evaluation against standard antioxidants, providing insights into the design of new antioxidant agents based on pyrrolo[2,3-d]pyrimidine scaffolds (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).
Orientations Futures
Pyrrolopyrazine derivatives, which include “5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine”, have been used in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mécanisme D'action
In terms of pharmacokinetics, the properties of a compound can greatly influence its Absorption, Distribution, Metabolism, and Excretion (ADME). Factors such as solubility, stability, and molecular size can affect how a compound is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is ultimately excreted .
The action of a compound can also be influenced by environmental factors. For example, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and efficacy .
Propriétés
IUPAC Name |
5,6-dimethyl-7-(2-pyridin-2-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-10-11(2)20(8-6-12-5-3-4-7-17-12)15-13(10)14(16)18-9-19-15/h3-5,7,9H,6,8H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDZVIGSBJBDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2588369.png)
![1-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2588371.png)

![N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2588375.png)
![4-{[(Trimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2588376.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2588379.png)
![7-(3-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588381.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2588383.png)

![Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate](/img/structure/B2588385.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2588389.png)
